叔丁基(3-氨基-3-亚氨基丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of Tert-butyl (3-amino-3-iminopropyl)carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

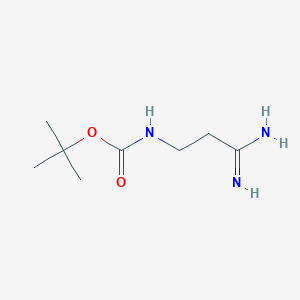

The molecular structure of Tert-butyl (3-amino-3-iminopropyl)carbamate is represented by the formula C8H18N2O2 . More details about its structure can be found in the provided references .Chemical Reactions Analysis

Tert-butyl (3-amino-3-iminopropyl)carbamate is involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It also plays a key role in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl (3-amino-3-iminopropyl)carbamate is 174.24 and its formula is C8H18N2O2 . It is a solid at temperatures less than 22°C and a liquid at temperatures greater than 22°C . Its color ranges from off-white to light yellow .科学研究应用

Here is a comprehensive analysis of the scientific research applications of Tert-butyl (3-amino-3-iminopropyl)carbamate, focusing on unique applications:

Organic Synthesis

This compound is used in organic synthesis due to its multiple reactive groups. It can be utilized in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are significant for various synthetic pathways .

Amino Acid Ionic Liquids

The tert-butyloxycarbonyl protection group is crucial for the stability and reactivity of amino acid ionic liquids (AAILs). These AAILs have expanded applicability in different chemical reactions due to their protected nature, allowing for more controlled and selective synthesis .

Protection Group in Peptide Synthesis

Tert-butyl (3-amino-3-iminopropyl)carbamate serves as a protection group for amino acids during peptide synthesis. This is essential to prevent unwanted side reactions and to ensure the correct sequence and structure of the peptide being synthesized .

Diels-Alder Reactions

The compound has been used in generating t-Boc–N=O, which acts as a dienophile in Diels-Alder reactions. This is a key step in synthesizing complex organic molecules, including natural products and pharmaceuticals .

安全和危害

Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

未来方向

作用机制

Target of Action

Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to play a key role in the synthesis of spermidine analogues and the Suzuki reaction

Action Environment

It is recommended to store the compound at 4°c, protected from light, and under nitrogen . This suggests that temperature, light, and oxygen levels may affect the stability of the compound.

属性

IUPAC Name |

tert-butyl N-(3-amino-3-iminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJHJDLTXMUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507810 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-3-iminopropyl)carbamate | |

CAS RN |

77172-36-2 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。